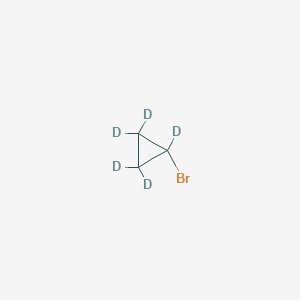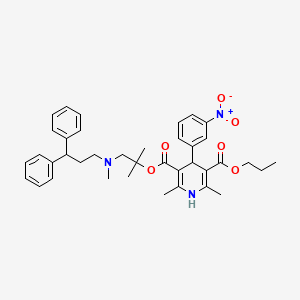
Lercanidipine Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lercanidipine Impurity C, also known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester, is a chemical impurity associated with the pharmaceutical compound lercanidipine. Lercanidipine is a calcium channel blocker used primarily for the treatment of hypertension. Impurities like this compound are often studied to ensure the safety and efficacy of the pharmaceutical product .
Méthodes De Préparation
The preparation of Lercanidipine Impurity C involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main compound Industrial production methods often utilize a combination of organic solvents and catalysts to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Lercanidipine Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitroso or nitro derivatives .
Applications De Recherche Scientifique
Lercanidipine Impurity C has several scientific research applications. In chemistry, it is used as a reference standard for the development and validation of analytical methods, such as HPLC and mass spectrometry . In biology and medicine, it is studied to understand its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicological effects. In the pharmaceutical industry, it is used in quality control and stability studies to ensure the safety and efficacy of lercanidipine-containing products .
Mécanisme D'action
The mechanism of action of Lercanidipine Impurity C is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally similar to lercanidipine, which acts by inhibiting the influx of extracellular calcium ions through L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition leads to vasodilation and a subsequent reduction in blood pressure .
Comparaison Avec Des Composés Similaires
Lercanidipine Impurity C can be compared with other impurities and related compounds, such as Lercanidipine Impurity A and Lercanidipine Hydrochloride. These compounds share structural similarities but differ in their chemical properties and potential effects. For example, Lercanidipine Impurity A is another degradation product of lercanidipine, but it has different polarity and acidity compared to this compound . The unique structural features of this compound, such as the presence of the nitrophenyl group, contribute to its distinct chemical behavior and potential impact on the overall safety profile of lercanidipine-containing products .
Propriétés
Formule moléculaire |
C38H45N3O6 |
|---|---|
Poids moléculaire |
639.8 g/mol |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
Clé InChI |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


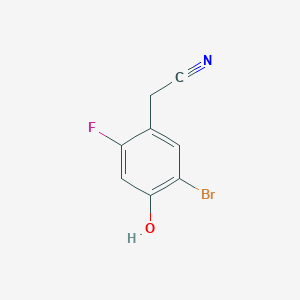
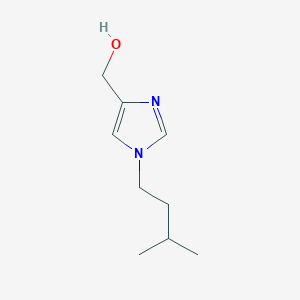

![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)

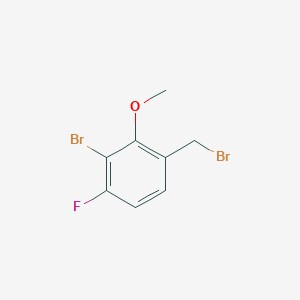
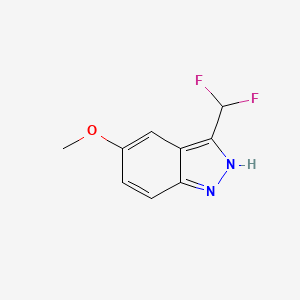
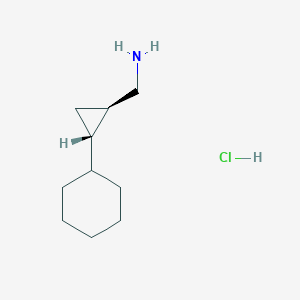
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
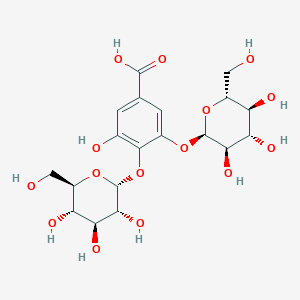

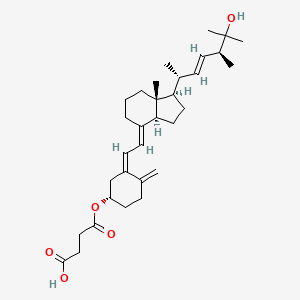
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
